An In-depth Technical Guide to 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, also known as N-acetyl-N'-(3-carboxypropanoyl)ethylenediamine, is a bifunctional molecule of interest in various scientific disciplines, including medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and an N-acetylated amine, connected by a flexible linker containing an amide bond, imparts upon it a unique combination of properties that make it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and discusses its potential applications, particularly in the realm of drug development and bioconjugation.
Chemical Structure and Nomenclature
The fundamental structure of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid comprises a propanoic acid moiety linked via an amide bond to an N-acetylethylenediamine backbone. This arrangement provides both a reactive carboxyl group for further conjugation and a stable, acetylated amino group.
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IUPAC Name: 4-(2-acetamidoethylamino)-4-oxobutanoic acid[1]
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Synonyms: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, N-(2-acetamidoethyl)succinamic acid, N-acetyl-N'-(3-carboxypropanoyl)ethylenediamine[1]
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CAS Number: 951912-07-5[1]
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Molecular Formula: C₈H₁₄N₂O₄[1]
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Molecular Weight: 202.21 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | PubChem[1] |
| XLogP3 | -1.7 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 202.09535693 Da | PubChem[1] |
| Polar Surface Area | 95.5 Ų | PubChem[1] |
Synthesis and Reactivity
A plausible and efficient synthetic route to 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid involves the ring-opening of succinic anhydride with N-(2-aminoethyl)acetamide. This reaction is a common and straightforward method for the preparation of succinamic acid derivatives.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.
Experimental Protocol
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Reagent Preparation: Dissolve N-(2-aminoethyl)acetamide (1.0 eq) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Initiation: To the stirred solution of the amine, add succinic anhydride (1.05 eq) portion-wise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. The reaction is typically complete within a few hours.
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the pure 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.
Reactivity and Stability
The reactivity of this molecule is primarily dictated by its terminal carboxylic acid group. This group can undergo standard esterification and amidation reactions, making it a useful synthon for introducing the N-acetylated ethylenediamine moiety onto other molecules. The amide bonds within the structure are generally stable under standard conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.
The thermal stability of aliphatic amido-acids can be influenced by the length of the alkyl chain and the presence of other functional groups. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not available, related succinamic acid derivatives are generally stable at room temperature but will decompose at elevated temperatures.
Potential Applications in Research and Drug Development
The bifunctional nature of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid makes it a versatile molecule with potential applications in several areas:
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Drug Delivery and Bioconjugation: The terminal carboxylic acid can be activated and coupled to amine or hydroxyl groups on drug molecules, proteins, or nanoparticles. The N-acetylated portion of the molecule can improve water solubility and biocompatibility of the resulting conjugate. This makes it a potential linker for creating antibody-drug conjugates (ADCs) or for modifying the surface of drug delivery systems. The N-acetyl group is a common motif in biological systems and can potentially reduce immunogenicity.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a fragment in screening campaigns to identify novel binders to biological targets. The succinamic acid moiety is present in some biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP IV)[2][3] and compounds with potential antifungal activity[4].
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Materials Science: The ability to polymerize or graft this molecule onto surfaces through its carboxylic acid group could be exploited to create biocompatible coatings for medical devices or to functionalize materials for specific biological interactions.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, a predicted analysis based on its structure is provided below for identification purposes.
¹H NMR (Predicted)
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δ ~1.9 ppm (s, 3H): The methyl protons of the acetyl group.
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δ ~2.4-2.6 ppm (m, 4H): The two methylene groups of the succinic acid moiety.
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δ ~3.2-3.4 ppm (m, 4H): The two methylene groups of the ethylenediamine backbone.
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δ ~7.8-8.2 ppm (br s, 2H): The two amide NH protons.
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δ ~12.0 ppm (br s, 1H): The carboxylic acid proton.
¹³C NMR (Predicted)
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δ ~23 ppm: The methyl carbon of the acetyl group.
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δ ~30-32 ppm: The two methylene carbons of the succinic acid moiety.
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δ ~39-41 ppm: The two methylene carbons of the ethylenediamine backbone.
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δ ~171 ppm: The carbonyl carbon of the acetyl group.
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δ ~173 ppm: The carbonyl carbon of the amide group.
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δ ~175 ppm: The carbonyl carbon of the carboxylic acid.
Mass Spectrometry (Predicted)
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[M+H]⁺: m/z 203.1026
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[M+Na]⁺: m/z 225.0846
Safety and Handling
Specific toxicology data for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is not available. However, based on the safety profiles of related N-acyl amino acids and dicarboxylic acid monoamides, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container.
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In Case of Exposure:
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Skin Contact: Wash the affected area thoroughly with soap and water.
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Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Rinse mouth with water and seek immediate medical attention.
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Conclusion
3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is a readily accessible and versatile bifunctional molecule. Its combination of a reactive carboxylic acid and a biocompatible N-acetylated amine moiety makes it a valuable tool for researchers in medicinal chemistry, drug delivery, and materials science. While further experimental characterization is warranted, the information presented in this guide provides a solid foundation for its synthesis, handling, and exploration in various research and development applications.
References
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The Open Medicinal Chemistry Journal. (n.d.). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Retrieved from [Link]
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Serrano, P., Casas, J., Llebaria, A., Zucco, M., Emeric, G., & Delgado, A. (2007). Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries. Journal of Combinatorial Chemistry, 9(4), 635–643. [Link]
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ResearchGate. (n.d.). (PDF) Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. Retrieved from [Link]
Sources
- 1. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid | C8H14N2O4 | CID 22689021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
